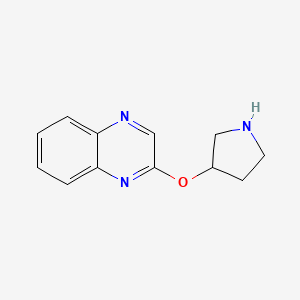
2-(Pyrrolidin-3-yloxy)quinoxaline
概要
説明
2-(Pyrrolidin-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a pyrrolidin-3-yloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-(Pyrrolidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
2-(Pyrrolidin-3-yloxy)quinoxaline has several applications in scientific research:
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the catalytic domain of the enzyme, thereby blocking its function. This inhibition can affect various signaling pathways involved in cell growth and proliferation .
類似化合物との比較
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative with similar biological activities.
Quinoxaline-2,3-dione: Known for its use in medicinal chemistry and similar synthetic routes.
Uniqueness: 2-(Pyrrolidin-3-yloxy)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor sets it apart from other quinoxaline derivatives .
生物活性
2-(Pyrrolidin-3-yloxy)quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound features a quinoxaline core substituted with a pyrrolidine moiety. This unique structure contributes to its biological activity.
Physical Properties
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
Research indicates that this compound may exert its effects through multiple pathways, including:
- Kinase Inhibition : Similar quinoxaline derivatives have been shown to inhibit various kinases, which play critical roles in cell signaling and proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to suppress pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of quinoxaline derivatives, including this compound. Key findings include:
- Cancer Cell Line Sensitivity : In vitro assays reveal that this compound exhibits selective cytotoxicity against specific cancer cell lines, with significant inhibition of cell proliferation observed .
- Sirt6 Activation : Some derivatives have been identified as activators of Sirt6, a protein involved in cellular regulation and longevity, suggesting potential uses in cancer therapy and age-related diseases .
Case Studies
- In Vivo Efficacy : In a lymphoma model, quinoxaline-based inhibitors demonstrated significant tumor size reduction, highlighting their potential as anti-cancer agents .
- Cytotoxicity Assessment : A comparative study using the NCI-60 cancer cell line panel showed that certain quinoxaline derivatives had lower GI50 values than standard chemotherapeutics, indicating enhanced potency against various cancers .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-cancer, anti-inflammatory | Kinase inhibition, Sirt6 activation |
| Quinoxaline Derivative A | Cytotoxic against leukemia cells | Induces apoptosis via kinase pathways |
| Quinoxaline Derivative B | Anti-inflammatory | Suppresses cytokine production |
特性
IUPAC Name |
2-pyrrolidin-3-yloxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNRIVPBPIRPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















